Vinyl-13C2 acetate
Overview
Description
Vinyl-13C2 acetate, also known as ethenol-13C2 acetate, is a stable isotope-labeled compound with the molecular formula CH3CO213CH=13CH2. It is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields. The compound is characterized by its high isotopic purity (≥99 atom % 13C) and is stabilized with approximately 0.1% hydroquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl-13C2 acetate can be synthesized through the acetoxylation of acetylene using acetic acid. The reaction typically involves a palladium catalyst and occurs under specific conditions to ensure high yield and purity. The process can be represented as follows: [ \text{C2H2 + CH3COOH → CH3COOCH=CH2} ]
Industrial Production Methods: In industrial settings, vinyl acetate is produced via the oxidative acetoxylation of ethylene. This method involves the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst supported on silica or alumina. The reaction conditions are carefully controlled to optimize the yield and selectivity of vinyl acetate .
Chemical Reactions Analysis
Types of Reactions: Vinyl-13C2 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert vinyl acetate to ethylene and acetic acid.
Substitution: Vinyl acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: Ethylene and acetic acid.
Substitution: Various substituted vinyl compounds depending on the nucleophile used.
Scientific Research Applications
Vinyl-13C2 acetate is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in reaction mechanism studies and tracer experiments to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetate in biological systems.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic research.
Mechanism of Action
The mechanism of action of vinyl-13C2 acetate involves its participation in various chemical reactions due to the presence of the vinyl group. The compound can undergo polymerization, where the vinyl group reacts to form long-chain polymers. Additionally, the acetate group can participate in esterification and hydrolysis reactions. The isotopic labeling allows for detailed tracking of these reactions at the molecular level, providing insights into the reaction mechanisms and pathways .
Comparison with Similar Compounds
Vinyl-13C2 acetate can be compared with other similar compounds such as:
Vinyl acetate: The non-labeled version of this compound, commonly used in industrial applications.
Vinyl-d3 bromide: Another isotopically labeled compound used in similar research applications.
Acrylic acid-13C3: A labeled compound used in polymer research and synthesis.
Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .
Properties
IUPAC Name |
(1,2-13C2)ethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH]=[13CH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584073 | |
Record name | (~13~C_2_)Ethenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106139-40-6 | |
Record name | (~13~C_2_)Ethenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106139-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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